molecular formula C17H15N3O2 B2545734 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891142-73-7

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2545734
CAS No.: 891142-73-7
M. Wt: 293.326
InChI Key: OLBFXTFCBAZGBB-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound built around the 1,3,4-oxadiazole heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry and antibiotic research . This compound belongs to a class of molecules known as N-(1,3,4-oxadiazol-2-yl)benzamides, which have been identified as a promising framework for developing new antibacterial agents . Researchers are particularly interested in these compounds due to their potent activity against a range of clinically challenging, drug-resistant bacterial pathogens . The 1,3,4-oxadiazole core is known for its favorable physicochemical properties, which include a balance of hydrophilicity and lipophilicity that supports good membrane permeability and bioavailability . This makes derivatives like this compound valuable chemical tools for probing new antibacterial strategies. Studies on closely related halogenated analogs have demonstrated that these compounds can function as multi-targeting antibiotics. Their mechanisms of action may include the disruption of bacterial membrane potential, interference with essential biosynthetic pathways such as menaquinone production, and induction of iron starvation, which collectively contribute to bacterial cell death . Furthermore, such derivatives have shown a remarkably low propensity for resistance development in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), making this chemical class a crucial area of investigation for overcoming antimicrobial resistance . This product is intended for research purposes only by qualified scientists. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound for in-vitro studies aimed at exploring novel mechanisms of action, conducting structure-activity relationship (SAR) analyses, and developing new therapeutic candidates to combat multidrug-resistant infections.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-8-9-14(12(2)10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBFXTFCBAZGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several steps, including esterification, cyclization, and aminolysis reactions. One common synthetic route starts with the esterification of a suitable carboxylic acid, followed by cyclization to form the oxadiazole ring, and finally, aminolysis to introduce the benzamide group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

In industrial production, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced techniques such as microwave-assisted synthesis and green chemistry principles can further enhance the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents to achieve the desired transformations.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological or chemical properties.

Scientific Research Applications

Medicinal Chemistry

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown potential as:

  • Antimicrobial Agent : Studies indicate that it exhibits significant activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against multiple cancer cell lines. In vitro studies revealed growth inhibition percentages (PGIs) of up to 86.61% against specific cancer types such as SNB-19 and OVCAR-8 .
  • Anti-inflammatory Effects : Preliminary research suggests that the compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Materials Science

The compound's unique chemical structure allows it to be utilized in materials science for:

  • Polymer Synthesis : It can serve as a precursor in the development of polymers with tailored properties such as enhanced conductivity or fluorescence.
  • Nanomaterials : Research indicates that derivatives of this compound can be incorporated into nanomaterials for applications in electronics and photonics due to their optical properties.

Agrochemicals

In the field of agrochemicals, this compound can be employed as:

  • Pesticide Precursor : The compound can be modified to create effective pesticides and herbicides that protect crops from pests and weeds while minimizing environmental impact.

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Efficacy : A study published in ACS Omega highlighted the compound's anticancer activity against various cell lines with notable growth inhibition rates. The findings suggest that structural modifications could enhance its potency further .
  • Antibacterial Activity : Research involving the synthesis of related oxadiazole compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study provided insights into structure-activity relationships that could guide future drug design efforts .
  • Material Properties : Investigations into the use of this compound in polymer matrices revealed improvements in thermal stability and mechanical properties when incorporated into composite materials.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The oxadiazole ring is thought to play a crucial role in binding to the active sites of these enzymes, thereby disrupting their function.

In antimicrobial applications, the compound may target bacterial cell membranes or essential proteins, leading to cell lysis and death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C)
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (Target) C₁₈H₁₇N₃O₂ 2,4-Dimethylphenyl, unsubstituted benzamide 307.35 Not reported
N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide C₁₇H₁₃F₂N₃O₂ 2,4-Dimethylphenyl, 2,6-difluorobenzamide 329.30 Not reported
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide C₁₈H₁₇N₃O₃ 4-Methoxyphenyl, 4-methylbenzamide 335.35 90–134 (varies)
OZE-II: N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide C₂₂H₂₄N₄O₇S 3,5-Dimethoxyphenyl, sulfonyl group 488.51 Not reported


Key Observations :

  • Electron-Withdrawing Groups : The 2,6-difluorobenzamide analog () introduces electron-withdrawing fluorine atoms, likely enhancing metabolic stability and binding affinity through hydrophobic interactions.
  • Methoxy vs.
Antifungal Activity
  • Target Compound: No direct antifungal data reported.
  • LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) : Exhibits antifungal activity against Candida albicans (MIC: 50 μg/mL) via thioredoxin reductase inhibition . The sulfamoyl group in LMM5 enhances target binding, a feature absent in the target compound.
  • LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) : Shows moderate activity (MIC: 100 μg/mL) , suggesting sulfamoyl substituents are critical for potency.
Antimicrobial Activity
  • OZE-II (): Demonstrates superior biofilm inhibition against Staphylococcus aureus (MW: 488.51) compared to simpler analogs like OZE-III (MW: 279.72). The sulfonyl and oxazolidine groups likely enhance membrane penetration and target binding.
Kinase Inhibition
  • Target Compound: Not tested, but structural analogs like 3-butoxy-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide () show kinase inhibitory activity.

Key Challenges :

  • Introduction of electron-withdrawing groups (e.g., fluorine in ) requires careful control of reaction conditions to avoid side reactions.
  • Sulfamoyl-containing analogs (LMM5, LMM11) necessitate multi-step synthesis, increasing complexity and cost .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound features an oxadiazole ring, which contributes to its biological activity. The general formula for this compound is C16H16N3O2C_{16}H_{16}N_{3}O_{2}, with a molar mass of approximately 284.31 g/mol. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the formation of the oxadiazole ring.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. For instance:

  • In vitro Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
    • MCF-7 (Breast Cancer) : IC50 values were reported in the micromolar range, indicating moderate potency.
    • CEM-13 (Leukemia) : Some derivatives showed greater cytotoxicity than doxorubicin, a standard chemotherapy drug .
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induces apoptosis in a dose-dependent manner
5bCEM-13<0.1Cell cycle arrest at G0-G1 phase
16aSK-MEL-20.089Selective inhibition of carbonic anhydrases

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The oxadiazole moiety can interact with various enzymes and receptors, potentially modulating their activity.
  • Apoptosis Induction : Flow cytometry assays have demonstrated that certain derivatives can induce apoptosis in cancer cells through intrinsic pathways .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of oxadiazole derivatives:

  • Study on RET Kinase Inhibition : A derivative containing an oxadiazole ring was shown to inhibit RET kinase activity significantly in both molecular and cellular assays. This suggests potential for developing targeted therapies for cancers driven by RET mutations .
  • Cytotoxicity Assessment : In a comparative study against MCF-7 and HeLa cell lines, derivatives exhibited varied IC50 values with some compounds showing selective toxicity towards cancerous cells while sparing normal cells at higher concentrations .

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